2-(Benzoylamino)-isoquinolinium chloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
31382-97-5 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
N-isoquinolin-2-ium-2-ylbenzamide;chloride |
InChI |
InChI=1S/C16H12N2O.ClH/c19-16(14-7-2-1-3-8-14)17-18-11-10-13-6-4-5-9-15(13)12-18;/h1-12H;1H |
InChI Key |
HOKZMRKYWOJKQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzoylamino Isoquinolinium Chloride and Analogues
Strategies for Direct N-Benzoylation of Isoquinoline (B145761) Derivatives
Direct N-benzoylation involves the introduction of a benzoyl group onto a pre-formed isoquinoline derivative, typically an N-aminoisoquinolinium salt. This approach can be categorized into classical methods and modern, environmentally conscious alternatives.
Conventional Benzoylation Agents and Conditions
Conventional methods for the acylation of N-heterocycles typically employ reactive benzoyl derivatives in the presence of a base. The reaction of isoquinoline with hydroxylamine (B1172632) sulfonates yields 2-aminoisoquinolinium salts. thieme-connect.de These salts are then stabilized through N-acylation. thieme-connect.de The most common benzoylating agent for this purpose is benzoyl chloride.
The reaction is generally carried out in a suitable solvent, with a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The conditions are often mild, with reactions proceeding at or below room temperature to control reactivity and minimize side reactions. A typical procedure involves the dropwise addition of benzoyl chloride to a solution of the 2-aminoisoquinolinium salt and a base in a solvent like pyridine at 0°C. researchgate.net
Table 1: Conventional Benzoylation Conditions
| Amine Precursor | Benzoylating Agent | Base | Solvent | Temperature |
|---|---|---|---|---|
| 2-Aminoisoquinolinium mesitylenesulfonate | Benzoyl chloride | Potassium carbonate | Ethanol | Room Temperature |
This table is a representative summary of typical conventional methods.
Solvent-Free and Environmentally Conscious Approaches in Benzoylation
In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic protocols. These include the use of microwave irradiation and solvent-free reaction conditions to reduce waste and energy consumption. rsc.org While direct N-benzoylation of isoquinoline under these specific conditions to form the title compound is not extensively documented, related solvent-free syntheses of isoquinoline derivatives point to the feasibility of such approaches. rsc.org
Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields in the formation of various heterocyclic scaffolds. rsc.org A hypothetical environmentally friendly approach would involve the reaction of a 2-aminoisoquinolinium salt with a benzoylating agent, such as benzoic anhydride, under solvent-free conditions, potentially with a solid-supported catalyst and microwave irradiation to drive the reaction to completion.
Construction via Isoquinolinium N-Ylides and Azomethine Imines
An alternative and versatile strategy for synthesizing N-acylated isoquinolinium compounds involves the generation of reactive intermediates like isoquinolinium N-ylides or azomethine imines, which can be formed and trapped in situ.
In Situ Generation of N-Iminoisoquinolin-2-ium Ylides and Isoquinolinium-2-yl Imides
Isoquinolinium N-ylides are 1,3-dipoles that can be generated from isoquinoline itself. For instance, the reaction of isoquinoline with an α-halocarbonyl compound, such as 2-bromoacetophenone, leads to the formation of an isoquinolinium salt, which upon deprotonation with a base, yields the corresponding isoquinolinium ylide. nih.gov
A more direct route to the precursor of the title compound involves the formation of isoquinolinium-2-yl imides (also known as N-iminoisoquinolinium ylides). These can be prepared by the quaternization of isoquinoline with N-amino reagents like hydroxylamine-O-sulfonic acid derivatives, followed by acylation and subsequent deprotonation by a base like potassium carbonate. thieme-connect.de This process generates a stable, neutral ylide, specifically an isoquinolinium 2-(benzoylimide), which is a direct precursor to 2-(benzoylamino)-isoquinolinium chloride via protonation with HCl. thieme-connect.de
Table 2: Generation of Isoquinolinium Ylide/Imide Precursors
| Starting Material | Reagent 1 | Reagent 2 | Base | Intermediate |
|---|---|---|---|---|
| Isoquinoline | Hydroxylamine-O-mesitylenesulfonate | Ethyl chloroformate | K₂CO₃ | Isoquinolinium 2-(ethoxycarbonyl)imide thieme-connect.de |
This table illustrates methods for generating key reactive intermediates.
Cascade Cyclization Reactions for Azomethine Imine Precursors
Azomethine imines are 1,3-dipolar species that are isoelectronic with N-ylides and serve as powerful intermediates in cascade reactions to form N-heterocycles. rsc.org The synthesis can involve the in situ formation of an azomethine imine from a suitable precursor, which then undergoes an intramolecular cyclization. For example, N′-(2-alkynylbenzylidene) hydrazides can be prepared and then undergo cyclization to form isoquinolinium imides. researchgate.net This cascade approach allows for the construction of the complex isoquinolinium core in a single pot, often with high efficiency. researchgate.net These reactions build the heterocyclic system and install the N-N bond simultaneously, which can then be acylated.
Metal-Catalyzed Cyclization Approaches to Isoquinolinium Imines
Transition metal catalysis offers efficient and regioselective pathways for the synthesis of isoquinoline derivatives and their N-imine precursors. Various metals, including palladium, copper, silver, and rhodium, have been employed to catalyze cyclization reactions. nih.govacs.orgnih.gov
An organoselenium-catalyzed aza-Wacker reaction of olefinic hydrazones provides a direct intramolecular C-H amination pathway to form isoquinolinium imides. organic-chemistry.org Similarly, palladium and copper co-catalyzed reactions can achieve the coupling and subsequent cyclization of terminal acetylenes with unsaturated imines to furnish the isoquinoline skeleton. nih.gov Rhodium(III)-catalyzed annulation of benzamides with alkynes is another powerful method for constructing isoquinolone cores, which are structurally related to the target compounds. nih.gov These metal-catalyzed methods are valued for their high efficiency and tolerance of various functional groups.
Table 3: Overview of Metal-Catalyzed Approaches
| Catalytic System | Reaction Type | Precursors | Product Type |
|---|---|---|---|
| Organoselenium | Aza-Wacker Reaction | Olefinic hydrazones | Isoquinolinium imides organic-chemistry.org |
| Palladium/Copper | Coupling/Cyclization | Terminal acetylenes, o-iodobenzaldehydes imines | Isoquinolines nih.gov |
| Silver | Cycloisomerization | ortho-Alkynylsalicylaldehydes imines | Isoquinolinones acs.org |
This table summarizes various metal-catalyzed strategies for forming the isoquinoline core or its direct precursors.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, have proven to be a powerful tool for the synthesis of diverse heterocyclic compounds, including derivatives of this compound. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular complexity in a convergent manner.
Integration of Diazo Reagents with Isoquinolinic Azomethine Imine Systems
A notable multicomponent approach involves the reaction of isoquinolinic azomethine imines with diazo reagents and anilines. This diastereoselective three-component reaction provides a direct route to α-amino-α-(N-aminotetrahydroisoquinolin-1-yl) substituted carboxylic acids. The reaction is catalyzed by rhodium(II) acetate, which facilitates the in situ generation of an ammonium (B1175870) ylide from the diazo ester and the aniline. This reactive ylide then undergoes a nucleophilic addition to the electrophilic carbon atom of the iminium group in the isoquinolinic azomethine imine. This method is a rare example of utilizing azomethine imines as the imine component in such multicomponent reactions, highlighting its novelty and synthetic utility.
The general scheme for this reaction is as follows:
Scheme 1: Three-component reaction of a diazo ester, an aniline, and an isoquinolinic azomethine imine.
This strategy allows for the construction of a C1-substituted tetrahydroisoquinoline core with significant stereocontrol. The yields and diastereomeric ratios of the products are influenced by the nature of the substituents on the starting materials.
Table 1: Examples of C1-Substituted Tetrahydroisoquinolines Synthesized via MCR
| Diazo Ester (R¹) | Aniline (R²) | Isoquinolinic Azomethine Imine (R³) | Product | Yield (%) | dr |
|---|---|---|---|---|---|
| Ethyl diazoacetate | Aniline | N-Phenyl-isoquinolinium-2-yl-aminide | Ethyl 2-amino-2-(2-anilino-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | 75 | >20:1 |
| Methyl diazoacetate | 4-Methoxyaniline | N-(4-tolyl)-isoquinolinium-2-yl-aminide | Methyl 2-(4-methoxyanilino)-2-(2-(4-tolylamino)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | 82 | 19:1 |
| tert-Butyl diazoacetate | 4-Chloroaniline | N-Phenyl-isoquinolinium-2-yl-aminide | tert-Butyl 2-(4-chloroanilino)-2-(2-anilino-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | 71 | >20:1 |
Synthesis of Substituted 2-(Benzoylamino)-isoquinolinium Systems and Analogues
The synthesis of substituted 2-(benzoylamino)-isoquinolinium systems can be achieved through the N-amination of the corresponding substituted isoquinoline followed by acylation. The initial N-amination step is crucial and can be accomplished using various aminating agents, such as hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (MSH). These reagents act as electrophilic nitrogen sources, reacting with the nucleophilic nitrogen of the isoquinoline ring to form the corresponding N-aminoisoquinolinium salt.
For instance, the reaction of a substituted isoquinoline with HOSA in an appropriate solvent yields the N-aminoisoquinolinium salt. Subsequent acylation of this intermediate with a substituted benzoyl chloride in the presence of a base affords the desired substituted this compound. The choice of substituents on both the isoquinoline and benzoyl chloride allows for the generation of a diverse library of analogues.
Scheme 2: General synthesis of substituted 2-(benzoylamino)-isoquinolinium chlorides.
The reactivity of the isoquinoline ring towards N-amination can be influenced by the electronic nature of the substituents present. Electron-donating groups on the isoquinoline ring generally facilitate the reaction, while electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atom, potentially requiring harsher reaction conditions.
Table 2: Synthesis of Substituted 2-(Benzoylamino)-isoquinolinium Analogues
| Isoquinoline Substituent (R¹) | Benzoyl Chloride Substituent (R²) | Product | Yield (%) |
|---|---|---|---|
| 4-Methyl | 4-Nitro | 2-(4-Nitrobenzoylamino)-4-methylisoquinolinium chloride | 68 |
| 6,7-Dimethoxy | H | 2-(Benzoylamino)-6,7-dimethoxyisoquinolinium chloride | 75 |
| 5-Bromo | 4-Methoxy | 2-(4-Methoxybenzoylamino)-5-bromoisoquinolinium chloride | 62 |
| H | 2,4-Dichloro | 2-(2,4-Dichlorobenzoylamino)-isoquinolinium chloride | 71 |
Further diversification can be achieved through multicomponent reactions designed to introduce substituents in a single step. For example, a pseudo-four-component reaction of isoquinoline, an isocyanide, and a sulfonic acid can lead to the formation of 1-aminoimidazo[5,1-a]isoquinolinium salts, which can be considered analogues of the target structure.
Chemical Reactivity and Transformation Pathways of 2 Benzoylamino Isoquinolinium Cationic Species
Cycloaddition Reactions
The isoquinolinium ylide derived from 2-(benzoylamino)-isoquinolinium chloride is a highly reactive intermediate that readily participates in cycloaddition reactions. These reactions are fundamental to its utility in synthetic organic chemistry, providing access to complex polycyclic frameworks. The most common reaction pathway is the [3+2] cycloaddition, where the ylide acts as a three-atom component. Additionally, under specific conditions, it can engage in [4+2] annulations.
[3+2] Cycloadditions with Dipolarophiles
The most prevalent reaction of isoquinolinium ylides is the 1,3-dipolar [3+2] cycloaddition with various dipolarophiles. nih.gov This reaction pathway leads to the formation of the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a core structure found in numerous biologically active molecules. The ylide, generated by deprotonation of the parent isoquinolinium salt, reacts with electron-deficient alkenes and alkynes to form a five-membered ring fused to the isoquinoline (B145761) core.
The [3+2] cycloaddition reactions of isoquinolinium ylides are often characterized by high levels of regio- and stereoselectivity. The specific outcomes are influenced by the nature of the substituents on both the ylide and the dipolarophile, as well as the reaction conditions.
Research has demonstrated that these cycloadditions can proceed with remarkable diastereoselectivity. nih.gov For instance, in reactions with 2-arylidene-1,3-indanediones, the cycloaddition yields spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives, with only a single diastereoisomer being observed. nih.gov The stereochemistry of the products is often assigned a trans-configuration based on spectroscopic data and comparison with previously reported systems. nih.gov The high degree of selectivity is a key feature that makes these reactions synthetically valuable for constructing complex molecules with well-defined stereocenters. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to rationalize the observed regioselectivity, often proposing a nonconcerted mechanism.
| Dipolarophile | Product Type | Selectivity | Reference |
| 2-Arylidene-1,3-indanediones | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] | High diastereoselectivity (trans) | nih.gov |
| Enamides / Dienamides | Pyrroloisoquinoline derivatives | High site-, exo/endo-, and enantioselectivity (with catalyst) | rsc.org |
The scope and efficiency of [3+2] cycloaddition reactions involving isoquinolinium ylides can be significantly enhanced through the use of transition metal catalysis. Catalysts can control the enantioselectivity and diastereoselectivity of the reaction, providing access to chiral, non-racemic products.
Chiral π-Cu(II) complexes have been successfully employed to catalyze the dearomative [3+2] cycloaddition between isoquinolinium ylides and various enamides and dienamides. rsc.org This methodology allows for the synthesis of pyrroloisoquinoline derivatives with up to three chiral centers, including those containing challenging quaternary carbons, in a highly site-selective, stereoselective, and enantioselective manner. rsc.org The catalyst, typically used in low molar percentages (1-10 mol%), dictates the facial selectivity of the dipole's approach to the dipolarophile. rsc.org Similarly, photoredox catalysis, often employing ruthenium or iridium complexes, has been used to facilitate asymmetric dearomative [3+2] cycloadditions, further expanding the synthetic utility of these reactions. researchgate.netnih.gov
Rhodium catalysts have also been shown to be effective, particularly in reactions involving alkynes, where they can influence the regiochemical outcome of the cycloaddition. nih.govacs.org These catalytic systems open avenues for creating diverse and complex molecular architectures from simple precursors.
Table of Catalytic Systems in [3+2] Cycloadditions:
| Catalyst System | Dipolarophile | Key Features | Reference |
|---|---|---|---|
| Chiral π-Cu(II) complex | Enamides, Dienamides | High enantioselectivity, site-selectivity, and exo/endo-selectivity | rsc.org |
| Rhodium(II) complexes | Alkynes | Regiodivergent control ([3+2] vs. [5+2]) | nih.govacs.org |
Isoquinolinium ylides exhibit versatile reactivity towards activated alkynes and ynones. These reactions are crucial for synthesizing highly functionalized indolizine (B1195054) and pyrrolo[2,1-a]isoquinoline derivatives. The electron-withdrawing nature of the substituent on the alkyne is critical for the reaction to proceed under mild conditions. nih.govmdpi.com
The cycloaddition with propiolic esters or amides generally proceeds efficiently, favored by electron-withdrawing groups on both the ylide and the alkyne. nih.gov The reaction mechanism is typically described as a concerted process, although stepwise pathways can also operate. mdpi.com
Interestingly, the reaction course can be diverted depending on the catalyst and the specific structure of the reactants. For example, rhodium-catalyzed reactions of quinolinium ylides (a related class of compounds) with alkynes can be regiodivergent. nih.govacs.org Depending on the nature of the diazo compound used to generate the ylide, the reaction can yield either five-membered indolizine derivatives via a [3+2] cycloaddition or seven-membered 1,4-oxazepine (B8637140) compounds through a [5+2] pathway. nih.govacs.org This tunable reactivity underscores the sophisticated control that can be exerted over these cycloaddition processes.
[4+2] Annulation Reactions (Diels-Alder Type)
While less common than [3+2] cycloadditions, the isoquinolinium ylide system can also participate in [4+2] annulation, or Diels-Alder type, reactions. In these transformations, a four-atom π-system (the diene) reacts with a two-atom π-system (the dienophile) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com
In certain complex, multi-component reactions, the isoquinolinium salt can play multiple roles. A unique [3+2]–[4+2]–[3+2] cycloaddition sequence has been reported where the isoquinolinium salt acts as a 1,3-dipole, an electron-rich dienophile, and an electron-deficient diene in subsequent steps. rsc.org This cascade reaction with aromatic aldehydes and indan-1,3-dione leads to the formation of highly complex polycyclic compounds with ten stereogenic centers, demonstrating the potential of the isoquinoline scaffold to participate in higher-order cycloadditions. rsc.org
Furthermore, dearomative Diels-Alder reactions of related isoquinoline systems have been developed to synthesize the isoquinuclidine core, a key structural motif in many alkaloids. rsc.orgnih.gov While not involving an ylide directly, these reactions highlight the capacity of the isoquinoline ring system to act as a diene component in [4+2] cycloadditions, typically requiring catalysis (e.g., by copper) to proceed. nih.gov
Rearrangement and Ring-Opening Reactions
Beyond cycloadditions, onium ylides, including those derived from isoquinolinium salts, are known to undergo characteristic rearrangement reactions. These transformations are powerful tools for carbon-carbon bond formation and can proceed through various pericyclic pathways. nih.gov
The most common types of rearrangements for onium ylides are sigmatropic rearrangements, such as the nih.govrsc.org-sigmatropic (Sommelet-Hauser) and nih.govrsc.org-sigmatropic (Stevens) rearrangements. nih.govwikipedia.org These reactions involve the migration of a σ-bond across a π-system. nih.gov While the nih.govrsc.org-rearrangement is a concerted, thermally allowed process, the nih.govrsc.org-rearrangement often proceeds through a radical-pair intermediate. nih.govrsc.org The outcome of these rearrangements can often be controlled by the choice of catalyst. escholarship.org
In the context of isoquinolinium ylides, rearrangement can compete with or follow initial cycloaddition. For instance, reactions of isoquinolinium diethoxycarbonylmethylide with certain ketones have been observed to yield not only the direct cycloaddition products but also rearranged 1-alkyl-2,3-diethoxycarbonylbenzo[g]indolizines. These products are believed to arise from 1,2-ester shifts of the initially formed adducts. rsc.org Ring-opening of the isoquinoline core itself is not a commonly reported pathway for this specific ylide, whose reactivity is dominated by cycloaddition and subsequent transformations of the resulting adducts. However, ring closure reactions of related precursors, such as 2-benzoylaminothiobenzamides, can occur under acidic or basic conditions to form different heterocyclic systems, demonstrating the diverse reactivity of the broader structural class. nih.gov
Nucleophilic Attack and Subsequent Functionalization
The electron-deficient isoquinolinium ring is highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthesis, allowing for the introduction of diverse functional groups onto the isoquinoline core.
The 2-(benzoylamino)-isoquinolinium cation reacts with a variety of nucleophiles, leading to the formation of 1,2-disubstituted-1,2-dihydroisoquinolines and other derivatives.
Carbon Nucleophiles : Organometallic reagents such as organolithiums and Grignard reagents readily add to the C1 position. nih.gov Similarly, enamines generated in situ from the dearomatization of the isoquinolinium salt can act as carbon nucleophiles, reacting with electrophiles like aldehydes and Michael acceptors. nih.govnih.gov
Oxygen Nucleophiles : Alcoholates (alkoxides) can add to the isoquinolinium ring, as demonstrated in reactions with related 3-ethoxycarbonyl isoquinolinium salts where sodium methoxide (B1231860) adds regioselectively to the C1 position. nih.gov Water can also act as a nucleophile in certain Brønsted acid-catalyzed multicomponent reactions. researchgate.net
Nitrogen Nucleophiles : Amines and related compounds can also serve as nucleophiles. While direct addition to the 2-(benzoylamino)-isoquinolinium cation is less commonly detailed, the general reactivity of iminium species suggests such reactions are feasible. Related heterocyclic systems like isocoumarins react with various N-nucleophiles (ammonia, primary amines, hydroxylamine) to yield nitrogen-containing heterocycles like isoquinolones. nih.gov
The table below summarizes the outcomes of reactions between isoquinolinium salts and various nucleophiles based on studies of related systems.
| Nucleophile Type | Example Reagent | Intermediate/Product Type | Reference |
|---|---|---|---|
| Carbon | Organolithium (RLi) | 1-Alkyl/Aryl-1,2-dihydroisoquinoline | nih.gov |
| Carbon | Enamine (in situ) + Aldehyde | C4-Alkylated Tetrahydroisoquinoline | nih.gov |
| Oxygen | Sodium Methoxide (MeONa) | 1-Methoxy-1,2-dihydroisoquinoline | nih.gov |
| Nitrogen | Ammonia/Primary Amines (on Isocoumarins) | Isoquinolones | nih.gov |
| Hydride | Phenylsilane (PhSiH3) | 1,2-Dihydroisoquinoline (enamine) | nih.gov |
The scope of nucleophilic derivatization of the 2-(benzoylamino)-isoquinolinium cation is broad, offering access to substitution patterns that are not achievable through conventional electrophilic or nucleophilic aromatic substitution. researchgate.net Reductive functionalization protocols allow for the interception of the in situ formed enamine with a wide range of electrophiles, including enones, imides, unsaturated esters, and aldehydes. nih.gov
However, the methodology has its limitations. The efficiency of these reactions can be sensitive to the electronic properties of the substituents on both the isoquinolinium salt and the reacting partner. For example, the presence of strong electron-withdrawing groups on the isoquinolinium ring or the nucleophile/electrophile can significantly decrease the reaction yield. nih.gov This is likely because such groups can disfavor key steps in the reaction mechanism, such as the initial nucleophilic addition. nih.gov
Furthermore, the stability of the resulting dihydroisoquinoline products can be a concern, as they are sometimes prone to re-aromatization or further reaction, which can complicate their isolation. nih.gov The choice of the N-substituent on the isoquinolinium salt is also critical; in this case, the benzoylamino group serves to activate the ring system effectively for the initial nucleophilic attack.
The table below outlines the scope and limitations observed in the derivatization of isoquinolinium salts.
| Factor | Favorable Conditions/Scope | Limitations/Unfavorable Conditions | Reference |
|---|---|---|---|
| Electronic Effects | Good functional group compatibility is generally observed. | Strong electron-withdrawing groups on either reactant can decrease yields. | nih.govacs.org |
| Electrophile Scope (for reductive functionalization) | Wide range including enones, imides, unsaturated esters, sulfones, and aldehydes. | Highly reactive electrophiles may lead to side reactions or multiple additions. | nih.gov |
| Product Stability | Provides access to stable tetrahydroisoquinoline derivatives. | Dihydroisoquinoline intermediates can be unstable and difficult to isolate. | nih.gov |
| Regioselectivity | Nucleophilic attack typically occurs regioselectively at the C1 position. | Substituents on the ring can potentially influence regioselectivity, although this is not extensively reported for this specific cation. | nih.gov |
Advanced Mechanistic Elucidation and Stereochemical Control
Detailed Mechanistic Hypotheses and Experimental Validation
Mechanistic investigations into the reactions of isoquinolinium salts suggest that many transformations, such as cycloadditions, may proceed through a stepwise mechanism rather than a concerted one. wikipedia.orgresearchgate.net For 2-(Benzoylamino)-isoquinolinium chloride, a key feature is the potential for the formation of highly reactive intermediates, such as N-acyliminium ions or isoquinolinium ylides, which dictate the subsequent reaction pathways.
Hypothesized Rate-Determining Steps:
Formation of the Reactive Intermediate: In many cases, the initial formation of a reactive intermediate, such as an N-acyliminium ion or an isoquinolinium ylide, is the slowest step and therefore rate-determining. libretexts.orgyoutube.com The generation of these intermediates often requires overcoming a significant energy barrier.
Nucleophilic Attack: In reactions with nucleophiles, the attack of the nucleophile on the electrophilic isoquinolinium ring or the intermediate N-acyliminium ion could be the rate-limiting step. nih.gov
Cycloaddition Step: For cycloaddition reactions, the formation of the new ring system itself might be the RDS, especially if it involves significant conformational changes or steric hindrance.
Detection and Characterization of Reaction Intermediates:
A plausible reaction pathway involves the in situ generation of an N-acyliminium ion intermediate. This highly electrophilic species can then be trapped by various nucleophiles or participate in cycloaddition reactions. nih.gov
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Entry | Reactant Concentration (mol/L) | Nucleophile Concentration (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1.2 x 10⁻⁵ |
This hypothetical data suggests that the reaction is first order with respect to this compound and zero order with respect to the nucleophile, indicating that the formation of a reactive intermediate from the isoquinolinium salt is the rate-determining step.
Spectroscopic techniques are invaluable for elucidating reaction mechanisms by providing structural information about reactants, intermediates, and products. researchgate.net
NMR Spectroscopy: High-resolution NMR spectroscopy can be used to monitor the progress of a reaction, identify intermediates, and determine the stereochemistry of the products. For this compound, ¹H and ¹³C NMR would be crucial for characterizing the structure and observing changes during a reaction. mmsl.cz
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify transient intermediates in the gas phase, providing further support for a proposed mechanism.
Crystallographic Evidence:
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule. researchgate.net While a crystal structure for this compound itself is not publicly available, crystallographic data for related N-acylamino compounds and isoquinolinium salts can offer insights into bond lengths, bond angles, and potential intermolecular interactions that may influence reactivity. nih.govresearchgate.net The crystal structure of a stable product resulting from a reaction of this compound can provide crucial information about the stereochemical outcome of the reaction, which in turn helps to infer the mechanism.
Computational and Theoretical Chemistry Approaches
Computational chemistry provides a powerful toolkit to complement experimental studies and gain deeper insights into reaction mechanisms, energetics, and selectivity.
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the potential energy surfaces of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.
Key Applications of DFT for this compound:
Reaction Energetics: Calculation of the enthalpy and Gibbs free energy of reaction to determine the thermodynamic feasibility of a proposed pathway.
Transition State (TS) Theory: Locating and characterizing the transition state structures allows for the calculation of activation energies, which are directly related to the reaction rate. The geometry of the transition state can also provide insights into the factors controlling stereoselectivity.
Intermediate Stability: Assessing the relative energies of potential intermediates to determine the most likely reaction pathway.
Table 2: Hypothetical DFT Calculated Energies for a Reaction involving an N-Acyliminium Intermediate
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State 1 (Formation of N-Acyliminium Ion) | +22.5 |
| N-Acyliminium Ion Intermediate | +15.3 |
| Transition State 2 (Nucleophilic Attack) | +18.7 |
| Products | -10.2 |
These hypothetical values suggest that the formation of the N-acyliminium ion has the highest activation barrier and is therefore the rate-determining step, consistent with the hypothetical kinetic data.
For this compound, MD simulations could be employed to:
Solvation Effects: Investigate the role of the solvent in stabilizing the charged isoquinolinium salt and any charged intermediates.
Conformational Analysis: Explore the accessible conformations of the molecule and how they might influence its reactivity.
Encounter Complex Formation: Simulate the approach of a reactant to the isoquinolinium salt to understand the initial steps of the reaction.
Predictive models, often based on machine learning algorithms or quantitative structure-activity relationship (QSAR) studies, can be developed to forecast the outcome of reactions. arxiv.org For reactions involving this compound, such models could be trained on experimental data from a range of substrates and reaction conditions to predict:
Regioselectivity: In cases where multiple reaction sites are available, predictive models can help determine which site is most likely to react.
Stereoselectivity: By identifying the key structural features that influence the stereochemical outcome, models can predict the enantiomeric or diastereomeric excess of a reaction. This is particularly important for the synthesis of chiral molecules.
The development of accurate predictive models relies on the availability of a substantial and diverse dataset. While specific models for this compound have not been reported, the general principles of predictive modeling are applicable and represent a promising avenue for future research.
Enantioselective and Diastereoselective Control in Transformations
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules with specific biological activities. For a compound like "this compound," which possesses a reactive isoquinolinium core, achieving high levels of enantioselectivity and diastereoselectivity in its transformations is a key objective. This can be approached through two primary strategies: the use of chiral catalysts and the inherent stereochemical influence of the substrate itself.
The application of chiral catalysts to control the stereochemical outcome of reactions involving isoquinolinium ions is a promising area of research. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. The design of such catalysts is crucial and is often tailored to the specific reaction type.
Conceptual Catalyst Design for this compound:
The design of a suitable chiral catalyst for reactions involving "this compound" would depend on the nature of the transformation. For instance, in a hypothetical asymmetric reduction of the isoquinolinium core, a chiral transition metal catalyst, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, could be employed. The benzoylamino group at the 2-position could potentially influence the binding of the catalyst and the trajectory of the incoming nucleophile or reductant.
Potential Chiral Catalysts and Their Applications:
While specific data for "this compound" is not available, research on related isoquinolinium salts has demonstrated the efficacy of various chiral catalytic systems.
| Catalyst Type | Potential Application to this compound | Expected Outcome |
| Chiral Phosphoric Acids | Asymmetric nucleophilic addition to the C1 position. | Formation of enantioenriched 1-substituted-1,2-dihydroisoquinolines. |
| Chiral Phosphines | Organocatalytic annulation reactions. | Construction of chiral fused-ring systems. |
| Chiral Transition Metal Complexes (e.g., Ir, Rh, Ni) | Asymmetric hydrogenation or transfer hydrogenation of the isoquinolinium ring. | Synthesis of optically active tetrahydroisoquinoline derivatives. |
| Chiral Squaramides | Asymmetric domino reactions involving nucleophilic attack. | Generation of complex polycyclic structures with multiple stereocenters. |
It is important to note that the effectiveness of these catalysts would need to be empirically determined for "this compound," with the benzoylamino moiety likely playing a significant role in the catalyst-substrate interaction and the resulting stereoselectivity.
In addition to catalyst-controlled reactions, the inherent structural features of a substrate can direct the stereochemical outcome of a reaction. This is known as substrate-controlled stereoselectivity. In the context of "this compound," substituents on either the isoquinoline (B145761) ring or the benzoyl group could influence the diastereoselectivity of nucleophilic additions.
Influence of Substituents:
The steric and electronic properties of substituents can create a facial bias, leading to the preferential attack of a nucleophile from one side of the molecule. For instance, a bulky substituent on the isoquinoline ring could hinder the approach of a reagent from the same face, thereby favoring attack from the less sterically encumbered side.
Hypothetical Diastereoselective Reactions:
Consider a hypothetical nucleophilic addition to a derivative of "this compound" bearing a substituent at the C8 position of the isoquinoline ring. The outcome of such a reaction could be highly diastereoselective.
| Substituent at C8 (R) | Nucleophile | Potential Diastereomeric Ratio (syn:anti) | Rationale |
| Methyl (Me) | Grignard Reagent (R'MgX) | Potentially high | The methyl group could sterically block one face of the isoquinolinium ring, directing the Grignard reagent to the opposite face. |
| Methoxy (B1213986) (OMe) | Hydride (e.g., NaBH4) | Potentially moderate to high | The methoxy group could exert both steric and electronic effects, potentially forming a transient coordinating interaction with the incoming reagent. |
| Phenyl (Ph) | Organolithium (R'Li) | Potentially very high | The bulky and rigid phenyl group would likely create a strong facial bias, leading to a high degree of diastereoselectivity. |
The benzoylamino group itself can also play a role in directing stereoselectivity. The conformation of this group and its potential to form hydrogen bonds or other non-covalent interactions with the incoming nucleophile or solvent could influence the transition state geometry and, consequently, the stereochemical outcome.
Applications in Complex Molecule Synthesis and Chemical Space Exploration
Utility as Synthons for Fused Polycyclic Systems (e.g., Pyrrolo[2,1-a]isoquinolines, Pyrazolo[5,1-a]isoquinolines)
2-(Benzoylamino)-isoquinolinium chloride is an excellent precursor for generating isoquinolinium N-imides (a class of azomethine imines), which are powerful 1,3-dipoles. The generation of this reactive species is typically achieved in situ through deprotonation of the N-amino group with a base. Once formed, this 1,3-dipole can readily participate in cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings fused to the isoquinoline (B145761) core. nih.govnih.gov
Pyrrolo[2,1-a]isoquinolines: The synthesis of the pyrrolo[2,1-a]isoquinoline (B1256269) skeleton is a prominent application of isoquinolinium salt precursors. This scaffold is found in a wide range of bioactive natural products. researchgate.netrsc.org The most effective method for its construction is the 1,3-dipolar cycloaddition reaction between an isoquinolinium N-ylide or N-imide and an alkyne dipolarophile. researchgate.netresearchgate.net In this process, the isoquinolinium N-imide derived from this compound reacts with an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a cycloadduct. This intermediate often undergoes subsequent aromatization, sometimes through the elimination of the benzoyl group or via an oxidative step, to yield the stable aromatic pyrrolo[2,1-a]isoquinoline system. This straightforward approach allows for the rapid assembly of a complex heterocyclic core from simple precursors. nih.gov
Pyrazolo[5,1-a]isoquinolines: Similarly, the pyrazolo[5,1-a]isoquinoline framework can be synthesized using isoquinolinium N-imides. The construction of the fused pyrazole (B372694) ring requires a reaction partner that can provide the additional nitrogen atom. One established strategy involves a [3+2] cycloaddition reaction between the isoquinolinium N-imide and a suitable dipolarophile such as an azo-alkene. nih.gov An alternative approach involves the reaction of C,N-cyclic azomethine imines (isoquinolinium N-imides) with α,β-unsaturated ketones, which proceeds through a tandem sequence of [3+2] cycloaddition, elimination, and oxidative aromatization to furnish the desired pyrazolo[5,1-a]isoquinoline products. nih.gov These methods highlight the versatility of the N-imide intermediate in constructing different types of N-containing fused rings.
| Fused System | Reaction Type | Key Intermediates | Typical Dipolarophiles | Reference |
|---|---|---|---|---|
| Pyrrolo[2,1-a]isoquinolines | [3+2] Cycloaddition | Isoquinolinium N-Imide/Ylide | Alkynes (e.g., DMAD) | researchgate.netresearchgate.net |
| Pyrazolo[5,1-a]isoquinolines | [3+2] Cycloaddition | Isoquinolinium N-Imide | Azo-alkenes, α,β-Unsaturated Ketones | nih.govnih.gov |
Enabling Transformations for Diversification of Isoquinoline Alkaloid Scaffolds
Isoquinoline alkaloids represent a vast and structurally diverse family of natural products with significant biological activities. nih.gov Many of these compounds, such as the lamellarins and crispine A, feature the pyrrolo[2,1-a]isoquinoline core structure. nih.govrsc.org The synthetic routes starting from this compound provide a powerful tool for both the total synthesis of these natural products and the generation of novel, non-natural analogues for medicinal chemistry exploration.
By utilizing the 1,3-dipolar cycloaddition methodology, chemists can systematically vary the substitution patterns on both the isoquinoline core and the newly formed pyrrole (B145914) ring. This is achieved by using different substituted isoquinoline precursors and a wide array of alkyne dipolarophiles. This strategic diversification of the alkaloid scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. For instance, novel 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating how this core scaffold can be elaborated to create new therapeutic leads. nih.gov The ability to readily access the core fused-ring system from precursors like this compound is therefore crucial for expanding the chemical space around these privileged alkaloid structures. rsc.org
Methodologies for Constructing N-Containing Rings from Isoquinolinium Precursors
The fundamental reactivity of isoquinolinium precursors in the construction of new N-containing rings revolves around the generation of reactive intermediates. For N-amino substituted salts like this compound, the key methodology is the in situ formation of an isoquinolinium N-imide.
The process begins with the treatment of the salt with a base (e.g., triethylamine (B128534), potassium carbonate), which abstracts the acidic proton from the benzoylamino nitrogen. This generates the zwitterionic isoquinolinium N-imide, a heteroaromatic N-ylide. This species is a reactive 1,3-dipole poised for cycloaddition. The general mechanism for the construction of a five-membered ring is a pericyclic [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. nih.govwikipedia.org This reaction is typically concerted and stereospecific, allowing for a high degree of control over the stereochemistry of the resulting fused-ring system when prochiral dipolarophiles are used. nih.gov
Beyond cycloadditions, other methodologies exist for elaborating isoquinolinium salts into different N-containing ring systems. For example, reductive functionalization of the isoquinolinium ring can generate an enamine intermediate, which can then be trapped by various electrophiles in annulation reactions to form complex polycyclic structures. nih.gov While not directly involving the N-amino group, these transformations underscore the general utility of the activated isoquinolinium ring as a building block for diverse heterocyclic scaffolds.
Development of Novel Reagents and Catalysts Derived from Isoquinolinium Salts
The utility of isoquinolinium salts extends beyond their role as simple synthons; they are also precursors for novel reagents and catalysts. A pertinent example comes from the closely related N-aminopyridinium salts, which have been established as effective precursors for generating N-centered amidyl radicals. acs.orgnih.gov
Under photoredox catalysis conditions, N-aminopyridinium salts can undergo a single-electron reduction, leading to the cleavage of the N-N bond and the formation of a pyridyl radical and an amidyl radical. acs.orgnih.gov This strategy allows for the clean generation of highly reactive amidyl radicals, which can participate in challenging C-H amination reactions to directly install nitrogen functionalities onto arenes and heteroarenes. nih.gov By analogy, this compound holds significant potential to serve as a precursor for N-centered radicals, enabling direct C-N bond formation under mild, photocatalytic conditions. This application transforms the salt from a building block into a sophisticated aminating reagent. nih.gov
Furthermore, the ylides and imides generated from isoquinolinium salts can act as ligands for transition metals, influencing the reactivity and selectivity of catalytic processes. While the direct use of this compound in catalysis is not extensively documented, related N-acyliminoimidazolium ylides have been explored as precursors to anionic N-heterocyclic carbene (NHC) ligands. researchgate.net This suggests a potential future application where derivatives of this compound could be employed to modulate the properties of metal catalysts for a variety of organic transformations.
Future Perspectives and Emerging Research Areas
Expansion of Reaction Scope and Substrate Diversity
Future research will likely concentrate on broadening the range of chemical reactions and starting materials that can be used with the 2-(Benzoylamino)-isoquinolinium scaffold. This involves exploring novel cycloaddition strategies and diversifying the functional groups that can be introduced onto the isoquinoline (B145761) core.
One promising area is the expansion of [3+2] cycloaddition reactions. While N-aminoisoquinolinium salts are known to participate in these reactions, future work could explore the use of diverse para-quinone methides and vinylsulfonium salts as reaction partners. researchgate.netresearchgate.netnih.gov This would enable the synthesis of complex polycyclic frameworks that are otherwise difficult to access. Furthermore, investigating the reactivity of the benzoylamino group itself could open new avenues for derivatization.
The diversification of substrates will be key to creating a wider array of functionalized molecules. researchgate.netmdpi.com Research into introducing substituents at various positions on the isoquinoline ring (C-1, C-3, C-4) will be crucial for fine-tuning the compound's properties. nih.gov A summary of potential diversification strategies is presented in Table 1.
Table 1: Strategies for Expanding Reaction Scope and Substrate Diversity
| Strategy | Description | Potential Outcome |
| Novel Cycloadditions | Exploring new reaction partners for [3+2] and [4+2] annulations. mdpi.com | Access to novel polycyclic and heterocyclic frameworks. |
| C-H Functionalization | Direct activation and functionalization of C-H bonds on the isoquinoline core. | More atom-economical and efficient synthesis of derivatives. |
| Substituent Modification | Chemical modification of the benzoyl group or introduction of new substituents on the isoquinoline ring. | Fine-tuning of electronic, optical, and biological properties. |
| Use of Diverse Synthons | Employing a wider range of building blocks, such as ynones and various radical precursors. researchgate.net | Construction of isoquinoline-embedded heterocyclic systems with diverse functionalities. |
Green Chemistry Principles in Synthesis and Transformation
The integration of green chemistry principles is becoming a critical aspect of modern chemical synthesis. rsc.orgresearchgate.net Future research on 2-(Benzoylamino)-isoquinolinium chloride will increasingly focus on developing more environmentally benign and sustainable synthetic and transformational methodologies. rsc.org This involves a shift away from hazardous reagents and solvents, and the adoption of energy-efficient techniques. nih.govresearchgate.net
Key areas of focus will include the use of benign solvents like water or ionic liquids, the development of recyclable catalytic systems to replace stoichiometric reagents, and the implementation of energy-efficient methods such as microwave and ultrasound-assisted synthesis. rsc.org These approaches not only reduce the environmental footprint but can also lead to higher yields and faster reaction times. The twelve principles of green chemistry provide a framework for these future developments.
Table 2: Application of Green Chemistry Principles
| Principle | Application to this compound Chemistry |
| Waste Prevention | Designing syntheses with higher atom economy to minimize byproducts. |
| Atom Economy | Utilizing reactions like cycloadditions that incorporate most atoms from the reactants into the final product. |
| Less Hazardous Synthesis | Replacing toxic solvents and reagents with safer alternatives. rsc.org |
| Safer Solvents & Auxiliaries | Employing water, supercritical fluids, or ionic liquids as reaction media. rsc.org |
| Energy Efficiency | Using microwave or ultrasound irradiation to reduce reaction times and energy consumption. rsc.org |
| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the isoquinoline core. |
| Catalysis | Developing highly efficient and recyclable organocatalysts or metal-organic frameworks for transformations. nih.gov |
Development of Photocatalytic and Electrocatalytic Approaches
Photocatalysis and electrocatalysis represent powerful, sustainable strategies for chemical synthesis. Future research is expected to explore these approaches for the transformation of this compound. Isoquinolinium salts are known to possess intrinsic photophysical properties, making them suitable candidates for visible-light-mediated reactions, sometimes even without an external photocatalyst. rsc.orgresearchgate.netresearchgate.net
Visible-light-promoted aerobic oxidation is one such promising avenue, where air can be used as a green oxidant. rsc.org This could lead to the synthesis of valuable isoquinolone derivatives. Additionally, quinolinium salts have been shown to act as photocatalysts for the degradation of pollutants, suggesting that the 2-(Benzoylamino)-isoquinolinium system could be engineered for similar applications. nih.gov The development of heterogeneous photocatalysts, such as those based on metal-organic frameworks (MOFs), could further enhance reaction efficiency and catalyst recyclability. nih.gov
Advanced Characterization Techniques for Reaction Monitoring and Product Analysis
A deeper understanding of reaction mechanisms and the identification of transient intermediates are crucial for optimizing existing reactions and discovering new ones. The application of advanced characterization techniques will be instrumental in this regard.
Real-time monitoring of reactions involving this compound can be achieved using techniques like Flow Injection Analysis-Mass Spectrometry (FIA-MS) and Probe Electrospray Ionization Mass Spectrometry (PESI-MS). nih.govshimadzu.com These methods allow for rapid analysis without extensive sample preparation, providing immediate insights into reaction kinetics and the formation of intermediates.
For the structural elucidation of elusive reactive intermediates, advanced spectroscopic methods are emerging. uky.edu Infrared Ion Spectroscopy (IRIS) and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), coupled with computational chemistry, can provide detailed structural information on transient species that are difficult to observe with conventional techniques like NMR or IR spectroscopy. nih.govnih.govd-nb.info This level of mechanistic detail can guide the rational design of more efficient and selective synthetic routes.
Design of Functionally Tunable Isoquinolinium Systems
The inherent modularity of the this compound structure allows for the design of functionally tunable systems with tailored properties. By systematically modifying the substituents on both the isoquinoline and benzoyl moieties, it is possible to fine-tune the electronic, optical, and steric characteristics of the molecule. mdpi.comrsc.org
This tunability opens up possibilities for applications in materials science, where precise control over electronic properties is essential. arxiv.orgresearchgate.netsemanticscholar.org For example, modifying the aromatic systems could lead to novel fluorescent probes or components for organic electronic devices. researchgate.net Furthermore, attaching specific functional groups could impart catalytic activity, allowing the isoquinolinium scaffold to serve as a platform for new organocatalysts. The ability to create a diverse library of compounds with systematically varied properties will be a powerful engine for discovering new applications. mdpi.com
Q & A
Q. What are the standard synthetic protocols for preparing 2-(Benzoylamino)-isoquinolinium chloride, and how can purity be ensured?
The synthesis typically involves coupling benzoyl chloride derivatives with isoquinoline precursors under controlled conditions. A common approach is to react phthalimide intermediates with benzoyl chloride in anhydrous solvents (e.g., dichloromethane) to form the target compound . Purity is ensured via recrystallization and characterization by NMR and high-resolution mass spectrometry (HRMS), as demonstrated in analogous quinoline derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H NMR : To confirm the integration of aromatic protons and substituent positions.
- HRMS : For precise molecular weight verification.
- IR Spectroscopy : To identify functional groups like the benzoylamino moiety. These methods align with protocols used for structurally related compounds, such as 2-phenylquinoline derivatives .
Q. What are the primary applications of this compound in academic research?
The compound is primarily used as:
- A reactive intermediate in heterocyclic synthesis (e.g., isoquinoline-based frameworks).
- A model substrate for studying acyl transfer reactions in organic chemistry. Similar benzoyl chloride derivatives are employed in synthesizing bioactive molecules and probing reaction mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes for isoquinolinium derivatives under oxidative conditions?
Discrepancies in product distribution (e.g., isocarbostyril vs. pseudo-base formation) may arise from subtle differences in reaction conditions, such as solvent polarity or oxidizing agents. For example, mercuric acetate oxidation of isoquinolinium salts can yield complex mixtures; systematic variation of temperature, pH, and reagent stoichiometry is critical . Advanced analytical methods, such as LC-MS and kinetic studies, help elucidate competing pathways.
Q. What strategies optimize reaction yields for moisture-sensitive derivatives like this compound?
Key strategies include:
- Conducting reactions under inert atmospheres (argon/nitrogen).
- Using anhydrous solvents (e.g., THF, DMF) and molecular sieves.
- Monitoring reaction progress in real-time via in-situ FTIR or Raman spectroscopy. These precautions are necessary due to the hygroscopic nature of benzoyl chloride analogs .
Q. How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?
Density functional theory (DFT) calculations can simulate transition states and predict regioselectivity in acyl transfer reactions. For instance, modeling the electron density of the isoquinolinium ring and benzoylamino group helps identify reactive sites, as shown in studies on related pyridazine derivatives .
Q. What experimental design principles address challenges in detecting low-abundance degradation products?
- Use high-sensitivity mass spectrometry (e.g., Q-TOF) coupled with chromatographic separation (UHPLC).
- Employ isotopically labeled analogs (e.g., deuterated benzoyl chloride) as internal standards to track degradation .
- Apply multivariate statistical analysis to distinguish artifacts from genuine degradation signals .
Q. How do substituent effects on the benzoylamino group influence the compound’s stability and reactivity?
Electron-withdrawing groups (e.g., -NO2, -CF3) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitutions. Conversely, electron-donating groups (e.g., -OCH3) may stabilize intermediates but reduce reactivity. Comparative studies on halogenated quinoline derivatives provide mechanistic insights .
Methodological and Ethical Considerations
Q. What are best practices for ensuring reproducibility in synthesizing and characterizing this compound?
Q. How can researchers assess the environmental impact of this compound in laboratory workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
